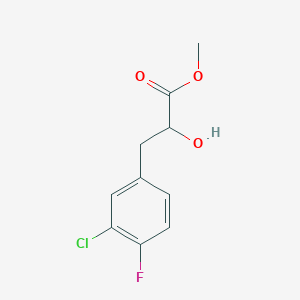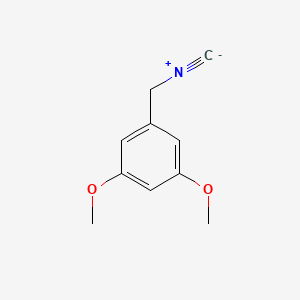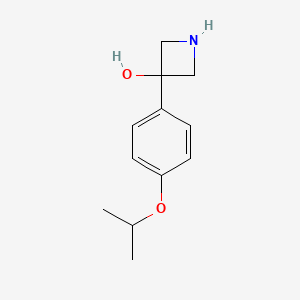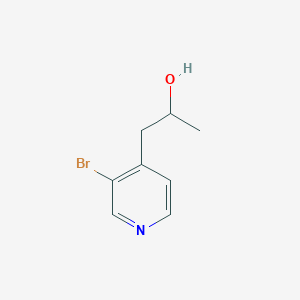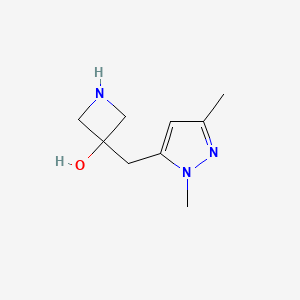
3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)azetidin-3-ol is a chemical compound with the molecular formula C9H15N3O It is a derivative of azetidin-3-ol, featuring a pyrazole ring substituted with dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)azetidin-3-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives .
科学的研究の応用
3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
作用機序
The mechanism of action of 3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine: This compound shares the pyrazole moiety but differs in the substitution pattern.
3-(1-Methyl-1H-pyrazol-5-yl)azetidin-3-ol: Similar structure but with different substituents on the pyrazole ring.
Uniqueness
3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the azetidin-3-ol and pyrazole moieties makes it a versatile compound for various applications .
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
3-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C9H15N3O/c1-7-3-8(12(2)11-7)4-9(13)5-10-6-9/h3,10,13H,4-6H2,1-2H3 |
InChIキー |
WYZBLSVYGUNCDV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)CC2(CNC2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


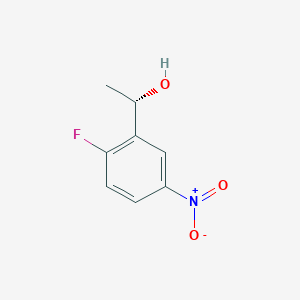
![N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)
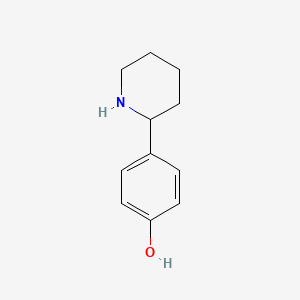
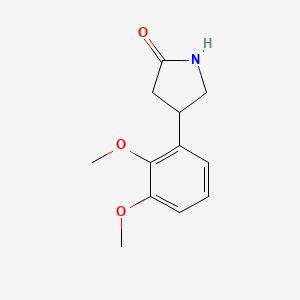
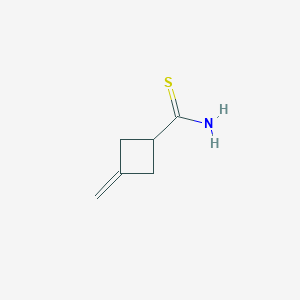
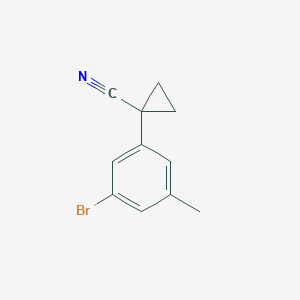
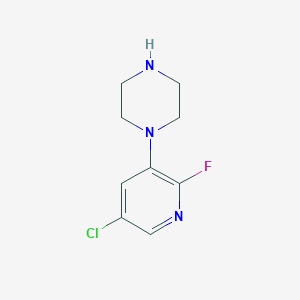
![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)
